N-(propan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(propan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an isocyanate, followed by cyclization with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(propan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(propan-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide
- N-(propan-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}propanamide
Uniqueness
N-(propan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications. Additionally, the combination of the thiophene ring and the carboxamide group further contributes to its versatility and potential for diverse scientific research applications.
Properties
IUPAC Name |
N-propan-2-yl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(2)11-9(14)10-12-8(13-15-10)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVCMEHFIHYGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NO1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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